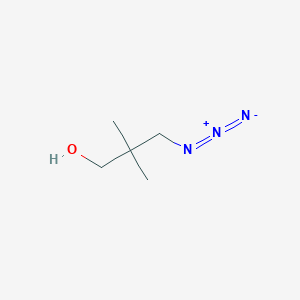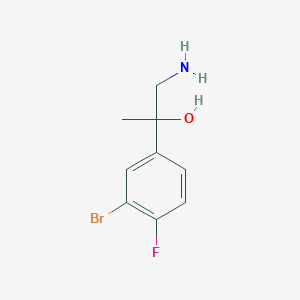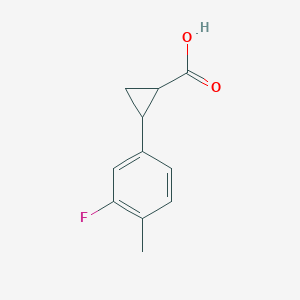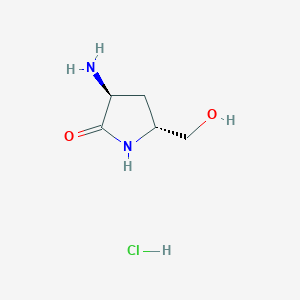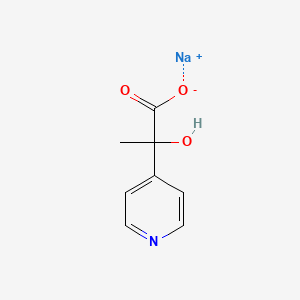
Sodium2-hydroxy-2-(pyridin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(pyridin-4-yl)propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate may involve large-scale neutralization processes, followed by purification steps such as filtration, evaporation, and recrystallization to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-5-yl)propanoate
Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C8H8NNaO3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
sodium;2-hydroxy-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-2-4-9-5-3-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
QLZJROMOPWJBSD-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=NC=C1)(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



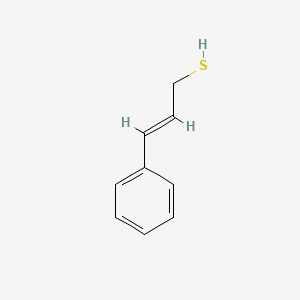

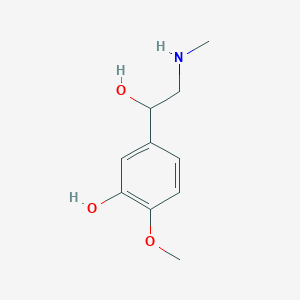

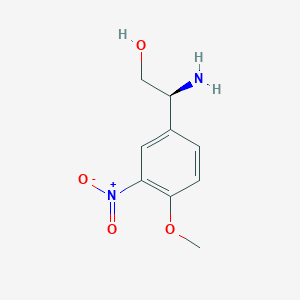

![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)

